molecular formula C8H7NO3 B1343162 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 697801-50-6

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No. B1343162
CAS RN: 697801-50-6
M. Wt: 165.15 g/mol
InChI Key: VMNLWJIQVGZSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a derivative of 3,4-dihydro-2H-benzo[e][1,3]oxazine . These compounds have been synthesized for various applications, including as fungicides and building blocks for polymer preparation . They have also been studied for their potential as anticancer agents .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives, including 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, has been achieved through a one-pot three-component reaction . This method uses a new milling system that allows for the processing of up to 12 samples simultaneously . Another synthetic protocol involves a two-step process .


Molecular Structure Analysis

The structure of these compounds has been established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve a one-pot three-component reaction . This reaction is part of a mechanochemical parallel synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one derivative has a melting point of 108-110°C . Another source mentions a melting point of 123-128°C and a boiling point of 227°C at 73 mm Hg .

Future Directions

The future directions for research on these compounds could include further exploration of their potential as anticancer agents , as well as their use in other applications such as fungicides and polymer preparation .

properties

IUPAC Name

5-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-2-1-3-7-5(6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNLWJIQVGZSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2OC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.